molecular formula C17H12ClN3O3S B2460507 N-{5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl}-3-nitrobenzamide CAS No. 303791-95-9

N-{5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl}-3-nitrobenzamide

Cat. No.: B2460507
CAS No.: 303791-95-9
M. Wt: 373.81
InChI Key: ILRZLVPMOBVQCY-UHFFFAOYSA-N
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Description

N-{5-[(2-Chlorophenyl)methyl]-1,3-thiazol-2-yl}-3-nitrobenzamide (CAS 303791-95-9) is a synthetic small molecule with a molecular formula of C17H12ClN3O3S and a molecular weight of 373.81 g/mol. This compound features a benzamide core substituted with a 3-nitro group and linked to a 1,3-thiazole ring, which is further functionalized at the 5-position with a (2-chlorophenyl)methyl group. This specific molecular architecture places it within a class of nitrobenzamide-thiazole hybrids that are of significant interest in medicinal chemistry research. Compounds within this structural family have demonstrated potential as inhibitors of carbohydrate-hydrolyzing enzymes, such as α-glucosidase and α-amylase, making them valuable pharmacological tools for the study of metabolic disorders . The thiazole moiety is a privileged structure in drug discovery, known to confer diverse biological activities, including antimicrobial, antiretroviral, and antihypertensive effects, by acting as a ligand on various biological matrices . Researchers utilize this high-purity compound (95%+) primarily as a building block in the synthesis of novel chemical entities and for investigating structure-activity relationships in enzyme inhibition assays. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN3O3S/c18-15-7-2-1-4-11(15)9-14-10-19-17(25-14)20-16(22)12-5-3-6-13(8-12)21(23)24/h1-8,10H,9H2,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILRZLVPMOBVQCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=CN=C(S2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl}-3-nitrobenzamide typically involves multiple steps, starting with the formation of the thiazole ring. One common method involves the reaction of 2-chlorobenzyl bromide with thiourea to form 2-chlorobenzylthiourea, which is then cyclized to form the thiazole ring. The resulting thiazole derivative is then reacted with 3-nitrobenzoyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-{5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl}-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine derivative.

    Reduction: Formation of the corresponding amine derivative.

    Substitution: Formation of various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

N-{5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl}-3-nitrobenzamide is primarily explored for its antimicrobial and anticancer properties:

  • Antimicrobial Activity : Research indicates that compounds with similar structural features exhibit significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. The mechanism often involves the reduction of the nitro group to generate reactive intermediates that can damage bacterial DNA .
  • Anticancer Potential : Studies have shown that derivatives of thiazole compounds can inhibit cancer cell proliferation. For instance, in vitro assays revealed that related compounds inhibited estrogen receptor-positive human breast adenocarcinoma cells (MCF7) effectively .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes, which can be crucial in drug development:

  • α-Glucosidase Inhibition : In studies focused on diabetes treatment, derivatives of the compound demonstrated significant inhibition of α-glucosidase activity, with IC50 values indicating strong potential as antidiabetic agents .

Material Science

Beyond biological applications, this compound is being explored for its utility in developing new materials:

  • Polymer Development : The compound's unique chemical structure allows it to be used as a building block in synthesizing polymers with specific properties tailored for industrial applications.

Case Study 1: Antimicrobial Efficacy

A study evaluating various nitrobenzamide derivatives found that those with structural similarities to this compound displayed potent activity against both Gram-positive and Gram-negative bacteria. The mechanism involved the reduction of the nitro group to generate reactive species that damage bacterial DNA .

Case Study 2: Antidiabetic Activity

In vitro studies on related benzamide derivatives demonstrated significant inhibition of α-glucosidase activity. The most potent compound showed an IC50 value significantly lower than acarbose, indicating strong potential for further development as an antidiabetic agent .

Mechanism of Action

The mechanism of action of N-{5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl}-3-nitrobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to a biological effect. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below highlights key structural differences and biological activities of the target compound and its analogs:

Compound Name Benzyl/Thiazole Substituent Nitro Position Key Biological Activity MIC/IC50 (µM) Reference
Target Compound : N-{5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl}-3-nitrobenzamide 2-chlorophenylmethyl (thiazole C5) 3-nitro Hypothesized enzyme inhibition* N/A
N-[5-(4-Methylbenzyl)-1,3-thiazol-2-yl]-2-nitrobenzamide 4-methylbenzyl (thiazole C5) 2-nitro Unspecified (structural analog) N/A
5-Chloro-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide 4-methoxy-3-methylphenyl (thiazole C4) 2-nitro Unspecified (structural analog) N/A
Nitazoxanide derivative (N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide) None (nitro on thiazole) N/A PFOR enzyme inhibition N/A
N-[3-({2-[(2E)-2-Benzylidenehydrazino]-2-oxoethyl}sulfanyl)...-3-nitrobenzamide Benzimidazole hybrid 3-nitro Antimicrobial 0.39–0.78

Note: The target compound’s activity is inferred from structural similarities to known inhibitors (e.g., ’s thiazolides with anti-SARS-CoV-2 activity).

Key Observations:

The 3-nitro group on the benzamide (vs. 2-nitro in ) introduces distinct electronic effects, altering hydrogen-bonding capacity and resonance stabilization of the amide bond.

Biological Activity :

  • Compounds with 3-nitrobenzamide moieties (e.g., ) exhibit potent antimicrobial activity (MIC 0.39–0.78 µM), suggesting the target compound may share similar mechanisms .
  • The nitro-thiazole derivative in inhibits PFOR, a metabolic enzyme in anaerobic organisms, highlighting the importance of nitro positioning for target specificity .

Physicochemical and ADMET Properties

  • Metabolic Stability : Nitro groups are often associated with oxidative metabolism challenges, but the 3-nitro position may mitigate this compared to 2-nitro analogs .
  • Hydrogen Bonding : The amide and nitro groups facilitate hydrogen bonding with biological targets, as seen in ’s crystal structure analysis .

Biological Activity

N-{5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl}-3-nitrobenzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H15ClN2O3SC_{18}H_{15}ClN_{2}O_{3}S. The compound features a thiazole ring, a nitro group, and a chlorobenzyl moiety, contributing to its diverse biological properties.

Research indicates that compounds with similar structural motifs exhibit various biological activities:

  • Anticancer Activity : Compounds containing thiazole and benzamide moieties have been shown to inhibit cancer cell proliferation through multiple pathways, including apoptosis induction and cell cycle arrest.
  • Inhibition of Enzymes : Many thiazole derivatives act as inhibitors of enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in neurodegenerative diseases like Alzheimer's.

Biological Activity Data

The following table summarizes the biological activities observed in studies involving thiazole and benzamide derivatives similar to this compound:

Activity IC50 (μM) Reference
AChE Inhibition0.08
BuChE Inhibition0.14
Cytotoxicity (SH-SY5Y cells)0.66 - 1.32
RET Kinase InhibitionModerate

Case Studies

  • Neuroprotective Effects : A study evaluated the neuroprotective effects of thiazole-based compounds against oxidative stress in neuronal cells. Results indicated that these compounds significantly reduced cell death induced by oxidative agents, suggesting their potential as neuroprotective agents.
  • Antitumor Activity : Another investigation focused on the anticancer properties of this compound analogs. The study found that these compounds exhibited significant cytotoxicity against various cancer cell lines, with mechanisms involving apoptosis and inhibition of tumor growth.

Q & A

Q. Table 1: Key Synthetic Parameters for this compound

ParameterConditionReference
SolventPyridine or dioxane
Reaction Temperature20–25°C (ambient)
Purification MethodRecrystallization (MeOH/EtOH-DMF)
Yield65–78%

Q. Table 2: Biological Activity Profile

Assay TypeResult (IC₅₀ or MIC)Reference
PFOR Inhibition2.3 µM
S. aureus (MIC)12.5 µg/mL
Cytotoxicity (HeLa)>50 µM (non-toxic)

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